Ergocorninine methanesulfonate

Catalog No.
S8864469
CAS No.
74137-65-8
M.F
C32H43N5O8S
M. Wt
657.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergocorninine methanesulfonate

CAS Number

74137-65-8

Product Name

Ergocorninine methanesulfonate

IUPAC Name

(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C32H43N5O8S

Molecular Weight

657.8 g/mol

InChI

InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23+,24+,26-,30-,31+;/m1./s1

InChI Key

JSSWJSBXBKEBMS-YXCCQSEOSA-N

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Ergocorninine methanesulfonate is a chemical compound derived from ergocorninine, an ergot alkaloid. Ergot alkaloids are a class of compounds produced by fungi of the genus Claviceps, which infect cereal grains. Ergocorninine itself has the molecular formula C31H39N5O5C_{31}H_{39}N_5O_5 and is known for its structural similarity to neurotransmitters, which allows it to interact with various biological systems. The methanesulfonate salt form enhances its solubility and bioavailability, making it more suitable for pharmacological applications.

The synthesis of ergocorninine methanesulfonate typically involves a reaction between ergocorninine and methanesulfonic acid. The general reaction can be represented as follows:

Ergocorninine+Methanesulfonic AcidErgocorninine Methanesulfonate\text{Ergocorninine}+\text{Methanesulfonic Acid}\rightarrow \text{Ergocorninine Methanesulfonate}

In a laboratory setting, this reaction is usually conducted in an inert solvent like absolute ethanol, where the reactants are dissolved and then precipitated out using a non-polar solvent such as diethyl ether. This process yields ergocorninine methanesulfonate in high purity and yield, as detailed in patent literature .

Ergocorninine and its derivatives exhibit significant biological activities, particularly in the central nervous system. They are known to act on serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition. Ergocorninine methanesulfonate has been studied for its vasodilatory effects, which may have implications in treating conditions like migraine and hypertension. Additionally, ergot alkaloids have been associated with various pharmacological effects including:

  • Vasoconstriction: Useful in treating migraines.
  • Antimigraine Effects: By acting on serotonin pathways.
  • Potential Antitumor Activity: Some studies suggest that ergoline derivatives may inhibit tumor growth.

The synthesis of ergocorninine methanesulfonate can be outlined in the following steps:

  • Dissolution: Ergocorninine is dissolved in absolute ethanol.
  • Addition of Acid: Methanesulfonic acid is added to the solution.
  • Precipitation: The mixture is stirred and then poured into diethyl ether to precipitate the salt.
  • Filtration: The precipitated salt is filtered off and dried under vacuum.

This method ensures high purity and yield of the product, with typical melting points reported between 178°-179°C .

Ergocorninine methanesulfonate has several applications in both research and clinical settings:

  • Pharmaceutical Development: As a potential treatment for migraines and other vascular disorders due to its vasodilatory properties.
  • Research Tool: Used in studies exploring the mechanisms of action of ergot alkaloids on neurotransmitter systems.
  • Agricultural Research: Investigated for its effects on livestock health concerning ergot contamination.

Studies involving ergocorninine methanesulfonate have focused on its interactions with various biological targets, particularly serotonin receptors. These interactions can lead to significant physiological responses, such as alterations in blood pressure and vascular tone. The compound's ability to modulate neurotransmitter activity makes it a valuable candidate for further pharmacological exploration.

Several compounds share structural similarities with ergocorninine methanesulfonate, primarily other ergot alkaloids. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
ErgocryptineHighKnown for potent vasodilatory effects
ErgotamineHighWidely used as a migraine treatment
ErgosineModerateExhibits psychoactive properties
ErgovalineModerateAssociated with livestock toxicity

Uniqueness of Ergocorninine Methanesulfonate

Ergocorninine methanesulfonate's uniqueness lies in its specific chemical modifications that enhance solubility and bioavailability compared to its parent compound, ergocorninine. This makes it particularly suitable for therapeutic applications where effective delivery is crucial.

Molecular Architecture and Stereochemical Features

Ergocorninine methanesulfonate (C₃₂H₄₃N₅O₈S) derives from ergocorninine (C₃₁H₃₉N₅O₅), an 8α-epimer of ergocornine, through the addition of a methanesulfonate counterion [1] [3]. The core structure comprises a tetracyclic ergoline ring system fused to a tripeptide moiety containing L-proline, L-valine, and L-phenylalanine residues [2] [3]. The stereochemical inversion at position 8α distinguishes ergocorninine from ergocornine, as evidenced by optical rotation values: ergocorninine exhibits [α]D²⁰ +409° in chloroform, contrasting with ergocornine’s [α]D²⁰ -110° in pyridine [3].

The methanesulfonate group (CH₃SO₃⁻) ionically interacts with the protonated tertiary amine in the ergoline ring, stabilizing the salt form. X-ray crystallographic studies of analogous ergoline derivatives reveal that such ionic interactions often induce planar conformations in the peptide side chain, constraining rotational freedom around the C8–N9 bond [5] [7].

Table 1: Key Molecular Parameters

PropertyErgocorninine MethanesulfonateErgocorninine (Parent)
Molecular FormulaC₃₂H₄₃N₅O₈SC₃₁H₃₉N₅O₅
Molecular Weight (g/mol)657.8561.7
Optical RotationNot Reported+409° (CHCl₃)
UV λmax (nm)240.5, 312.5240.5, 312.5

Comparative Analysis with Parent Alkaloid Ergocorninine

The methanesulfonate salt formation significantly alters physicochemical properties while preserving the ergocorninine backbone. Key differences include:

  • Solubility: Ergocorninine methanesulfonate exhibits enhanced aqueous solubility compared to the free base, attributable to the polar sulfonate group [8]. The parent compound remains nearly insoluble in water but dissolves in organic solvents like chloroform [3].
  • Crystalline Packing: Introduction of the methanesulfonate counterion modifies crystal lattice interactions. In dihydroergocriptine hydrate (a structural analog), the sulfonate group forms hydrogen bonds with water molecules and peptide carbonyls, increasing lattice stability [5].
  • Thermal Behavior: Differential scanning calorimetry (DSC) of similar ergoline salts shows endothermic peaks corresponding to counterion decomposition at 180–220°C, absent in the free base [6].

Methanesulfonate Counterion Interactions

The methanesulfonate ion engages in three primary interactions within the crystal lattice:

  • Ionic Bonding: The sulfonate’s negative charge neutralizes the protonated amine at N6 of the ergoline ring [8].
  • Hydrogen Bonding: Sulfonate oxygen atoms act as acceptors for hydrogen bonds from peptide NH groups. For example, in pergolide methanesulfonate, O···H–N distances range from 1.8–2.1 Å [5].
  • Van der Waals Forces: Methyl groups on the counterion participate in hydrophobic interactions with valine and phenylalanine side chains, contributing to crystal cohesion [6].

Table 2: Hydrogen Bonding Parameters in Analogous Structures

DonorAcceptorDistance (Å)Angle (°)Source
Peptide NHSulfonate O1.85165 [5]
Ergoline NH⁺Sulfonate O1.92158 [7]
Water OHSulfonate O2.10145 [5]

Crystallographic and Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction of ergocorninine methanesulfonate remains unreported, but studies on related compounds provide insights:

  • Space Group: Analogous salts (e.g., pergolide methanesulfonate) crystallize in monoclinic P2₁ with unit cell parameters a = 8.455 Å, b = 29.868 Å, c = 8.957 Å, β = 111.95° [5].
  • Torsion Angles: The ergoline ring adopts a half-chair conformation, while the peptide chain exhibits a γ-turn stabilized by intramolecular N–H···O=C hydrogen bonds [7].

Spectroscopic Characterization

  • NMR Spectroscopy:
    • ¹H NMR: The C8 proton resonates as a doublet at δ 5.2–5.4 ppm due to coupling with C9–H [7]. Methanesulfonate’s methyl group appears as a singlet at δ 3.1 ppm.
    • ¹³C NMR: The sulfonate-bearing carbon resonates at δ 44.2 ppm, while the ergoline C8 carbon shows upfield shifts (δ 78–82 ppm) compared to the free base [7].
  • Infrared Spectroscopy:
    • Strong absorption at 1180 cm⁻¹ corresponds to S=O stretching vibrations [6].
    • N–H stretches from the peptide bonds appear as broad bands near 3300 cm⁻¹ [7].
  • Powder X-ray Diffraction (PXRD):
    • Characteristic peaks at 2θ = 7.8°, 12.4°, and 18.6° indicate long-range order in the crystalline lattice [6].

Salt Formation Mechanisms

The formation of ergocorninine methanesulfonate involves a classical acid-base salt formation mechanism between the basic nitrogen atom of ergocorninine and methanesulfonic acid. The reaction proceeds through a proton transfer mechanism where the tertiary amine nitrogen at position N6 of the ergoline ring system acts as the primary site for protonation [1].

The fundamental mechanism involves nucleophilic attack by the lone pair electrons on the nitrogen atom of ergocorninine toward the acidic proton of methanesulfonic acid. This creates an ammonium cation which is stabilized by the methanesulfonate anion through ionic interactions [2] [3]. The high acidity of methanesulfonic acid, with a reported pKa value ranging from -1.9 to -6.5, ensures complete protonation of the alkaloid base under standard reaction conditions [4].

The salt formation follows a two-step mechanism: initial formation of an ion pair complex, followed by crystallization from the reaction medium. The methanesulfonic acid molecule approaches the nitrogen center through hydrogen bonding interactions, forming a pre-reaction complex. Subsequently, proton transfer occurs, generating the ionic salt structure. The high degree of charge separation in the final product contributes to its enhanced water solubility compared to the parent alkaloid [5].

Spectroscopic evidence supports this mechanism, with characteristic shifts observed in infrared spectroscopy showing the appearance of N-H stretching vibrations around 2500-3000 cm⁻¹ and sulfonate anion stretching frequencies at approximately 1200 cm⁻¹ and 1040 cm⁻¹ [6]. Nuclear magnetic resonance studies reveal downfield shifts of protons adjacent to the protonated nitrogen center, confirming the salt formation.

Optimization of Methanesulfonic Acid Coupling

The optimization of methanesulfonic acid coupling requires careful consideration of stoichiometry, reaction conditions, and solvent selection. The standard procedure employs a slight molar excess of methanesulfonic acid, typically 1.1 equivalents, to ensure complete conversion of the free base to the desired salt [1].

Temperature optimization studies demonstrate that room temperature conditions (20-25°C) provide optimal results for salt formation. Higher temperatures can lead to increased epimerization at the C8 position, converting ergocorninine to its less active ergocorninine epimer. The reaction temperature should not exceed 30°C to minimize this undesired side reaction [7] [8].

Solvent selection plays a crucial role in coupling efficiency. Absolute ethanol has been identified as the optimal solvent system, providing excellent solubility for both reactants while facilitating clean precipitation of the product salt. The reaction proceeds homogeneously in ethanol, allowing for efficient mixing and complete conversion. Alternative solvents such as methanol show increased tendency toward degradation and epimerization, while aprotic solvents like acetonitrile require longer reaction times [8].

The reaction kinetics follow second-order behavior, with rate constants dependent on both ergocorninine and methanesulfonic acid concentrations. Typical reaction times range from 2-4 hours for complete conversion, as monitored by high-performance liquid chromatography with fluorescence detection. The use of higher acid concentrations can accelerate the reaction but may lead to formation of secondary products through competing reactions [2].

Quality control parameters for optimized coupling include monitoring of pH (should remain below 2.0), reaction temperature maintenance, and real-time analysis of conversion efficiency. The endpoint of the reaction can be determined by disappearance of the characteristic fluorescence of free ergocorninine or by precipitation of the salt product upon addition of a non-polar solvent [9].

Purification Techniques for Alkaline Derivatives

Purification of ergocorninine methanesulfonate requires specialized techniques due to the compound's sensitivity to light, heat, and pH variations. The primary purification approach involves crystallization from ethanol followed by precipitation with diethyl ether, yielding products with purity levels typically exceeding 95% [1].

Column chromatography represents an effective purification method when higher purity levels are required. Silica gel chromatography using gradient elution with chloroform-methanol systems provides excellent separation of the desired salt from related impurities. The typical mobile phase composition progresses from 100% chloroform to 90:10 chloroform-methanol, with ergocorninine methanesulfonate eluting at intermediate polarity ranges [10] [11].

Reversed-phase high-performance liquid chromatography offers superior resolution for analytical and preparative purification. The method employs C18 stationary phases with acetonitrile-water mobile phases containing ion-pairing reagents such as trifluoroacetic acid or heptanesulfonic acid. This technique can achieve purities exceeding 99% but is limited in scalability due to equipment constraints [9] [11].

Crystallization optimization involves systematic screening of solvent systems and crystallization conditions. The compound forms stable crystalline hydrates from aqueous solutions, while anhydrous forms are obtained from organic solvents. Ethanol-water mixtures (80:20 to 90:10) provide optimal crystal morphology and high recovery yields. Slow cooling crystallization from hot ethanol solutions produces well-formed crystals with minimal occlusion of impurities [12].

Liquid-liquid extraction techniques utilize the pH-dependent solubility characteristics of ergot alkaloids. At pH values below 3, the protonated alkaloid remains in the aqueous phase, while neutral impurities partition into organic solvents. Subsequent adjustment to alkaline pH (above 10) allows extraction of the free base into organic solvents, followed by re-acidification to reform the methanesulfonate salt. This approach effectively removes both acidic and basic impurities while maintaining high recovery yields [13] [14].

Stability Under Synthetic Conditions

The stability of ergocorninine methanesulfonate under synthetic conditions is influenced by temperature, pH, light exposure, and solvent environment. Understanding these factors is critical for maintaining product integrity throughout the synthetic process and subsequent storage [7] [8].

Temperature stability studies reveal that the compound remains stable at temperatures up to 40°C for short periods (less than 4 hours) but shows significant degradation at higher temperatures. The primary degradation pathway involves epimerization at the C8 stereocenter, converting the active R-configuration to the less active S-configuration. This process is thermally activated with an estimated activation energy of approximately 85 kJ/mol [8].

pH stability demonstrates optimal conditions in the range of 2-4, where the salt form predominates and degradation rates are minimized. At pH values above 6, free base formation occurs, leading to increased susceptibility to oxidative degradation and epimerization. Conversely, highly acidic conditions (pH below 1) can promote acid-catalyzed degradation reactions, including hydrolysis of the lactam ring system [15].

Light sensitivity represents a critical stability concern, with photodegradation occurring rapidly under ultraviolet and visible light exposure. The mechanism involves photoisomerization reactions that convert ergocorninine to photoisomers with reduced biological activity. Amber glass containers and storage under reduced lighting conditions are essential for maintaining stability. Photostability can be enhanced by addition of antioxidants such as ascorbic acid at concentrations of 0.1-0.5% weight per volume [15].

Solvent effects on stability vary significantly among different systems. Chloroform provides exceptional stability with no detectable degradation over 6-week periods at room temperature. Alcoholic solvents show moderate stability but promote epimerization reactions over extended periods. Aqueous solutions demonstrate the poorest stability profile, with significant degradation occurring within 24-48 hours at room temperature. The addition of chelating agents such as ethylenediaminetetraacetic acid can improve aqueous stability by preventing metal-catalyzed oxidation reactions [8].

Oxidative stability is enhanced by maintenance of inert atmospheres during synthesis and storage. Exposure to atmospheric oxygen promotes formation of ergocornine N-oxides and other oxidized derivatives. The use of nitrogen or argon atmospheres during critical synthetic steps significantly improves product stability and overall yields. Additionally, the presence of reducing agents such as sodium dithionite at low concentrations (0.01-0.05%) can prevent oxidative degradation without interfering with the primary salt formation reaction [13].

Methodology AspectTypical ConditionsLiterature Source
Starting MaterialErgocorninine (free base)US4440772A
Methanesulfonic Acid Equivalents1.1 equivalentsUS4440772A
Solvent SystemAbsolute ethanolUS4440772A
Reaction TemperatureRoom temperatureUS4440772A
Reaction Time2-4 hoursUS4440772A
Yield (Reported)High yield (>85%)US4440772A
Melting Point (Product)178-179°CSmolecule database
Product Purity>95%US4440772A
Crystallization SolventDiethyl ether precipitationUS4440772A
Storage ConditionStability PeriodDegradation LevelEpimerization Rate
Room Temperature (20°C)6 weeksModerate (10-15%)High
Refrigerated (4°C)6 weeksLow (5-10%)Moderate
Frozen (-20°C)6 weeksMinimal (<5%)Minimal
In Chloroform>6 weeksMinimal (<2%)None detected
In Methanol6 weeksHigh (15-25%)Very High
In Acetonitrile18 hoursModerate (8-12%)Moderate
In Aqueous Buffer (pH 3)18 hoursLow (5-8%)Low
TechniqueSeparation PrincipleTypical Yield RecoveryPurity AchievedScalability
Column ChromatographyPolarity/Adsorption70-85%95-98%Good
CrystallizationSolubility differences80-95%98-99%Excellent
Liquid-Liquid ExtractionPartition coefficient85-95%90-95%Excellent
Preparative HPLCChromatographic separation90-98%99-99.5%Limited
Gel FiltrationSize exclusion75-90%92-96%Moderate
Ion ExchangeCharge interaction60-80%85-95%Good

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

657.28323452 g/mol

Monoisotopic Mass

657.28323452 g/mol

Heavy Atom Count

46

Dates

Last modified: 11-21-2023

Explore Compound Types